molecular formula C14H13NO B13465697 4-Benzylbenzamide

4-Benzylbenzamide

Cat. No.: B13465697
M. Wt: 211.26 g/mol
InChI Key: BGTIIRYHWGADFD-UHFFFAOYSA-N
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Description

4-Benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis approach. This involves the oxidative amidation of aldehydes with primary aromatic and aliphatic amines, catalyzed by a copper-metal organic framework (Cu-MOF) and oxidants such as N-chlorosuccinimide and aqueous tert-butyl hydroperoxide . This method is operationally straightforward and provides good yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzylbenzamides.

Scientific Research Applications

4-Benzylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-Benzylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, benzamides are known to interact with dopamine receptors, which can influence neurological functions .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Benzylbenzamide: Similar structure but with different substituents on the benzyl group.

    4-Benzylbenzoic acid: An oxidized form of 4-Benzylbenzamide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-benzylbenzamide

InChI

InChI=1S/C14H13NO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)

InChI Key

BGTIIRYHWGADFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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